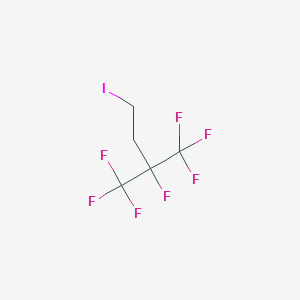

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane

Description

The exact mass of the compound 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVDKMYDLZBFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348047 | |

| Record name | 2-(2-Iodoethyl)perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99324-96-6 | |

| Record name | 2-(2-Iodoethyl)perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane, a fluorinated compound with significant potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Due to its unique structural features, including a high fluorine content and a reactive iodine atom, this compound serves as a valuable building block in synthetic organic chemistry.[1][2][3][4] This document provides a plausible and detailed synthetic protocol, based on established chemical principles, for its preparation via the hydroiodination of a suitable fluorinated alkene precursor.

Introduction

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane (CAS No. 99324-96-6) is a specialized chemical intermediate.[5] Its molecular formula is C₅H₄F₇I, with a molecular weight of 323.98 g/mol .[5][6] The presence of both a perfluoro-tert-butyl group and an iodoalkyl chain makes it a versatile reagent for introducing fluorinated moieties into organic molecules, potentially enhancing their metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide outlines a proposed synthetic pathway, provides detailed experimental procedures, and presents data in a structured format to aid researchers in its preparation and application.

Proposed Synthetic Pathway

The proposed synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane involves a two-step process, commencing with the synthesis of the key alkene intermediate, 2-(trifluoromethyl)-3,3,4,4,4-pentafluorobut-1-ene. This is followed by the hydroiodination of the alkene to yield the target compound.

Overall Reaction Scheme

Figure 1: Proposed two-step synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane.

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)-3,3,4,4,4-pentafluorobut-1-ene (Alkene Intermediate)

Synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane

This procedure is a proposed method based on the hydroiodination of highly fluorinated alkenes.

Materials:

-

2-(Trifluoromethyl)-3,3,4,4,4-pentafluorobut-1-ene

-

Anhydrous Hydrogen Iodide (gas or solution in a non-reactive solvent)

-

Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Radical initiator (optional, for anti-Markovnikov addition, e.g., AIBN, benzoyl peroxide)

-

Inert gas (e.g., Nitrogen, Argon)

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Condenser

-

Magnetic stirrer

-

Temperature-controlled oil bath or cryostat

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a bubbler is assembled and purged with an inert gas.

-

Charging the Reactor: The flask is charged with a solution of 2-(trifluoromethyl)-3,3,4,4,4-pentafluorobut-1-ene in an anhydrous, aprotic solvent.

-

Hydroiodination: Anhydrous hydrogen iodide gas is bubbled through the solution at a controlled rate. The reaction temperature should be carefully monitored and maintained, likely at a low temperature (e.g., 0 °C to room temperature) to control the exothermicity of the reaction. The progress of the reaction can be monitored by GC-MS or ¹⁹F NMR.

-

Workup: Upon completion, the reaction mixture is quenched by pouring it into a cold, aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane as a clear liquid.[6]

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-(Trifluoromethyl)-3,3,4,4,4-pentafluorobut-1-ene | N/A | C₅H₁F₈ | 212.04 | Gas or Liquid |

| 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane | 99324-96-6 | C₅H₄F₇I | 323.98 | Clear Liquid |

Table 2: Proposed Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Reactants | |

| Alkene Intermediate | 1.0 eq |

| Hydrogen Iodide | 1.1 - 1.5 eq |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to 25 °C |

| Reaction Time | 2 - 12 hours (monitor by GC/NMR) |

| Expected Yield | 60 - 80% (estimated) |

| Purification Method | Vacuum Distillation |

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Figure 2: Experimental workflow for the synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane.

Safety Considerations

-

Fluorinated Compounds: Perfluoroalkyl compounds should be handled with care in a well-ventilated fume hood.

-

Hydrogen Iodide: HI is a corrosive gas. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. An appropriate scrubbing solution (e.g., sodium hydroxide solution) should be used to neutralize any excess gas.

-

Pressure: Reactions involving gases should be conducted with appropriate pressure relief systems.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route for 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane. By following the detailed experimental protocols and safety guidelines, researchers can effectively synthesize this valuable fluorinated building block for applications in drug discovery, agrochemical development, and materials science. The provided diagrams and data tables serve as a practical resource for the planning and execution of this synthesis.

References

- 1. Volume # 3(94), May - June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes" [notes.fluorine1.ru]

- 2. researchgate.net [researchgate.net]

- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. 4-Iodo-2-(trifluoromethyl)-1,1,1,2-tetrafluoro-butane [cymitquimica.com]

"physicochemical properties of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the fluorinated building block, 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane. This compound is of significant interest in medicinal chemistry, materials science, and synthetic chemistry due to its unique structural features.[1] This document summarizes its known properties, provides general experimental protocols for their determination, and outlines a potential synthetic pathway.

Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 99324-96-6 | [2][3] |

| Molecular Formula | C₅H₄F₇I | [2] |

| Molecular Weight | 323.98 g/mol | [2] |

| Appearance | Colorless to light yellow to light orange clear liquid | |

| Purity | >98.0% (by GC) | |

| IUPAC Name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane | [4] |

| Synonym | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butyl iodide |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane are not explicitly published. However, standard methodologies for similar fluorinated organic compounds can be applied. Researchers should meticulously document the specific conditions used for any experimental determination.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane, a distillation-based method is suitable.

Methodology: Simple Distillation

-

Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume of the compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. The temperature is monitored closely.

-

Data Collection: The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses in the condenser. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or a volumetric flask.

Methodology: Volumetric Flask Method

-

Mass of Empty Flask: An empty, clean, and dry volumetric flask of a known volume (e.g., 5.00 mL) is accurately weighed on an analytical balance.

-

Mass of Filled Flask: The flask is carefully filled with the compound up to the calibration mark. The outside of the flask is dried, and it is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by the known volume of the flask. The temperature at which the measurement is performed must be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify and assess the purity of a compound. An Abbe refractometer is a common instrument for this measurement.

Methodology: Using an Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement is critical and should be controlled and recorded, as the refractive index is temperature-dependent.

Synthesis Pathway

The following diagram illustrates a potential logical workflow for the synthesis.

Caption: A conceptual workflow for the synthesis of the target compound.

Applications in Research and Development

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane serves as a valuable building block in several areas of chemical research and development:

-

Fluorinated Compounds Development: It is a key intermediate in the synthesis of novel fluorinated molecules for the pharmaceutical and agrochemical industries.[1] The presence of multiple fluorine atoms can significantly alter the biological activity and pharmacokinetic properties of a molecule.

-

Materials Science: This compound is utilized in the development of advanced materials, such as specialized polymers and coatings.[1] The high stability of the carbon-fluorine bond can impart desirable properties like chemical resistance and thermal stability.[1]

-

Medicinal Chemistry: The introduction of fluorinated moieties is a common strategy in drug design to enhance properties like metabolic stability and membrane permeability. This compound provides a scaffold for the synthesis of new potential therapeutic agents.

While specific signaling pathways involving this compound have not been detailed in the literature, its application in drug design suggests its potential interaction with various biological targets. The general workflow for evaluating such a compound in a drug discovery context is illustrated below.

Caption: A generalized workflow for the evaluation of a novel compound in drug discovery.

Safety and Handling

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide provides a summary of the available information on 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane. Further research is needed to fully elucidate its properties and potential applications.

References

A Technical Guide to 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane (CAS No. 99324-96-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane, with CAS number 99324-96-6, is a specialized fluorinated organic compound. Its unique structure, featuring a combination of tetrafluoro, trifluoromethyl, and iodo functional groups, makes it a valuable building block in several advanced chemical applications. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines a plausible synthetic approach based on established methodologies, and discusses its significant role in medicinal chemistry and materials science. The strategic incorporation of fluorine and a reactive iodine atom offers a powerful tool for the synthesis of novel pharmaceuticals, agrochemicals, and high-performance polymers.[1][2][3][4]

Chemical and Physical Properties

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane is a colorless to light yellow liquid at room temperature.[1][3] Its key physical and chemical properties are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 99324-96-6[1][5] |

| Molecular Formula | C₅H₄F₇I[1][3] |

| Molecular Weight | 323.98 g/mol [1][3] |

| IUPAC Name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane |

| Synonyms | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butyl iodide, 2-(2-Iodoethyl)perfluoropropane[1] |

| InChI Key | NRVDKMYDLZBFEH-UHFFFAOYSA-N |

| PubChem ID | 629659[1][3] |

| MDL Number | MFCD00042316[1][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow to light orange clear liquid[1][3] |

| Purity | ≥97% (GC)[5] |

| Density | 1.96 g/cm³[1][3] |

| Boiling Point | 110 °C[1][3] |

| Refractive Index (n20D) | 1.38[1][3] |

| Storage Conditions | Store at room temperature[1][3] |

Synthesis and Experimental Protocols

A likely pathway involves the radical addition of 2-iodoheptafluoropropane to ethylene. The reaction can be initiated either thermally or photochemically.

General Experimental Protocol: Free-Radical Addition

Materials:

-

2-Iodoheptafluoropropane

-

Ethylene

-

A suitable radical initiator (e.g., AIBN - Azobisisobutyronitrile for thermal initiation)

-

A high-pressure reaction vessel (autoclave) for handling gaseous ethylene

-

A UV lamp for photochemical initiation (if applicable)

-

Anhydrous, degassed solvent (e.g., perfluorohexane or acetonitrile)

Procedure (Conceptual):

-

A high-pressure reaction vessel is charged with 2-iodoheptafluoropropane and a suitable solvent.

-

For thermal initiation, a catalytic amount of a radical initiator like AIBN is added.

-

The vessel is sealed, degassed, and then pressurized with ethylene gas.

-

The reaction mixture is heated to the decomposition temperature of the initiator (for AIBN, typically 65-85 °C) and stirred for several hours.

-

For photochemical initiation, the reaction mixture (without a chemical initiator) is irradiated with a UV lamp at a suitable wavelength while maintaining a controlled temperature.

-

The progress of the reaction is monitored by Gas Chromatography (GC).

-

Upon completion, the vessel is cooled, and the excess ethylene is carefully vented.

-

The reaction mixture is then subjected to purification, typically by fractional distillation under reduced pressure, to isolate the desired product, 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane.

Characterization: The structure and purity of the final product would be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Caption: A conceptual workflow for the synthesis of the target compound.

Applications in Research and Development

The presence of both a stable perfluoroalkyl group and a reactive C-I bond makes 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane a versatile intermediate in organic synthesis.

Medicinal Chemistry and Drug Development

Fluorinated compounds are of great interest in drug development due to their ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The trifluoromethyl group, in particular, is a common substituent in many modern pharmaceuticals.[1] 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane serves as a building block to introduce the 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butyl moiety into larger, more complex molecules. The iodo group can be readily displaced or used in various coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of novel drug-like molecules with potentially improved pharmacokinetic properties.[1][2][3][4]

Materials Science

In materials science, this compound is utilized in the development of advanced polymers and coatings.[1][2] The high stability of the C-F bonds imparts chemical resistance and thermal stability to materials incorporating this fluorinated fragment. It can be used to synthesize fluorinated monomers for polymerization or as an additive to modify the surface properties of existing materials, leading to applications in high-performance lubricants, surfactants, and specialty coatings.[1][2]

Caption: Synthetic utility of the target compound in various fields.

Safety and Handling

While detailed toxicological data is limited, standard laboratory safety precautions should be observed when handling 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane is a valuable fluorinated building block with significant potential in drug discovery and materials science. Its well-defined chemical and physical properties, combined with the synthetic versatility offered by the iodo group, make it an important tool for researchers aiming to synthesize novel molecules with enhanced properties. Further research into its applications is likely to uncover new and innovative uses for this compound.

References

A Technical Guide to the Spectroscopic Analysis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane is a fluorinated organic compound with significant applications as a building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique properties, imparted by the presence of multiple fluorine atoms and an iodine atom, make it a valuable intermediate in synthetic chemistry.[2] A thorough understanding of its structural and spectroscopic characteristics is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed, generalized experimental protocols for acquiring this data are also presented to aid researchers in its characterization.

Chemical Structure and Properties

-

IUPAC Name: 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane

-

Synonyms: 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butyl Iodide[3]

-

Molecular Formula: C₅H₄F₇I[5]

-

Molecular Weight: 323.98 g/mol [5]

Table 1: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 110 °C |

| Density | 1.96 g/mL |

| Refractive Index (n20D) | 1.38 |

Spectroscopic Data

While a comprehensive, publicly available dataset for this specific molecule is limited, the following sections detail the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane, ¹H, ¹⁹F, and ¹³C NMR would provide key structural information.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.5 - 3.0 | m | 2H | -CH₂-CH₂I |

| ~ 3.2 - 3.6 | m | 2H | -CH₂-CH₂I |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (Reference: CFCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~ -70 to -80 | d | ~ 7-10 Hz (⁴JFF) | -CF ₃ |

| ~ -180 to -200 | m | -CF - |

Table 4: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 5 - 15 | t | -CH₂C H₂I |

| ~ 30 - 40 | t | -C H₂CH₂I |

| ~ 90 - 110 | qm | -C F- |

| ~ 120 - 130 | q | -C F₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane, electron ionization (EI) would likely lead to significant fragmentation.

Table 5: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 324 | [M]⁺ (Molecular Ion) |

| 197 | [M - I]⁺ |

| 127 | [I]⁺ |

| 69 | [CF₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane would be dominated by strong C-F stretching vibrations.

Table 6: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2850 | Medium | C-H stretching |

| 1350 - 1100 | Strong | C-F stretching |

| ~ 530 | Medium | C-I stretching |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

For quantitative analysis or precise chemical shift referencing, an internal standard can be added.

-

Transfer the solution into a clean 5 mm NMR tube.

3.1.2. ¹⁹F NMR Acquisition

-

The ¹⁹F nucleus has a high natural abundance (100%) and a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis.

-

Use a standard ¹⁹F NMR pulse sequence.

-

A spectral width appropriate for fluorinated compounds should be selected.

-

Proton decoupling is often employed to simplify the spectra.

Mass Spectrometry (GC-MS)

3.2.1. Sample Preparation

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

-

Transfer the final solution to a 2 mL autosampler vial.

3.2.2. Instrumentation and Analysis

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated at a temperature of ~250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-400).

-

Infrared (IR) Spectroscopy (ATR-FTIR)

3.3.1. Sample Preparation

-

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

3.3.2. Data Acquisition

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

Caption: General experimental workflow for the spectroscopic analysis.

Caption: Detailed workflow for NMR spectroscopic analysis.

Conclusion

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane is a key synthetic intermediate whose utility is underpinned by its unique chemical structure. The spectroscopic techniques of NMR, MS, and IR are indispensable for its quality control and for tracking its incorporation into more complex molecules. This guide provides the expected spectroscopic data and generalized experimental protocols to facilitate the characterization of this important fluorinated compound by researchers in various scientific disciplines.

References

- 1. FCKeditor - Resources Browser [straval.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane | 99324-96-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 4-Iodo-2-(trifluoromethyl)-1,1,1,2-tetrafluoro-butane [cymitquimica.com]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to the Predicted ¹H NMR of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the predicted ¹H NMR spectrum of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane. Due to the absence of experimentally acquired spectra in the reviewed literature, this guide focuses on a theoretical prediction based on fundamental NMR principles and data from analogous fluorinated compounds.

Introduction

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane is a highly fluorinated organic molecule. The presence of numerous fluorine atoms is expected to significantly influence the ¹H NMR spectrum, primarily through strong electron-withdrawing effects and complex spin-spin coupling. Understanding the ¹H NMR characteristics of this molecule is crucial for its synthesis, purification, and characterization in various research and development applications, including its use as a building block in medicinal and materials chemistry.

Predicted ¹H NMR Spectral Data

The structure of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane features two distinct sets of methylene protons (CH₂). The carbon atom at position 2 is a chiral center, which renders the adjacent methylene protons at position 3 diastereotopic.[1][2] Consequently, these two protons are chemically non-equivalent and are expected to have different chemical shifts.[1] The protons of the iodinated methylene group at position 4 will also exhibit their own characteristic chemical shift.

The predicted quantitative data for the ¹H NMR spectrum are summarized in the table below.

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3a, H-3b (Diastereotopic) | 2.5 - 3.5 | Doublet of doublets of quartets (ddq) or more complex multiplet | ²J(H-H): ~15 Hz (geminal), ³J(H-H): 5-10 Hz (vicinal), ³J(H-F): 5-20 Hz (vicinal), ⁴J(H-F): 0-5 Hz (long-range) |

| H-4a, H-4b | 3.0 - 4.0 | Triplet of quartets (tq) or complex multiplet | ³J(H-H): 5-10 Hz (vicinal), ⁴J(H-F): 0-5 Hz (long-range) |

Rationale for Predictions:

-

Chemical Shifts: The strong electron-withdrawing nature of the adjacent perfluoroethyl and trifluoromethyl groups will significantly deshield the methylene protons at position 3, shifting them downfield. Similarly, the iodine atom at position 4, being electronegative, will also cause a downfield shift for the H-4 protons. Protons on carbons adjacent to electronegative atoms typically resonate at lower fields.[3] The diastereotopic nature of H-3a and H-3b, arising from the chiral center at C-2, will result in distinct chemical shifts for these two protons.[1][2][4]

-

Multiplicity and Coupling Constants:

-

H-3 Protons: These protons will be coupled to each other (geminal coupling, ²JHH), and to the two protons on the adjacent C-4 (vicinal coupling, ³JHH). Furthermore, they will exhibit coupling to the fluorine atom on C-2 (vicinal coupling, ³JHF) and potentially long-range coupling to the three fluorine atoms of the CF₃ group (⁴JHF). This complex coupling is expected to result in a multiplet, likely a doublet of doublets of quartets or an even more complex pattern if all couplings are resolved.

-

H-4 Protons: These protons will be coupled to the two diastereotopic protons on C-3 (vicinal coupling, ³JHH). They may also experience long-range coupling to the fluorine atoms on C-2 and the CF₃ group (⁴JHF and ⁵JHF respectively), which is generally smaller.[5][6][7] This would likely result in a triplet of quartets or a more complex multiplet.

-

Experimental Protocol for ¹H NMR of Fluorinated Compounds

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of a fluorinated compound like 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H observation and ¹⁹F decoupling.

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that will dissolve the compound and has a residual proton signal that does not overlap with the expected signals of the analyte. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.

-

Concentration: Prepare a solution of the compound at a concentration of approximately 5-10 mg/mL.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition Parameters:

-

Experiment: A standard one-dimensional proton NMR experiment (e.g., 'zg30' or 'zg' pulse sequence).

-

Spectral Width: A typical spectral width for ¹H NMR is 10-15 ppm.

-

Acquisition Time: Set to at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-5 seconds between scans is generally sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

¹⁹F Decoupling: To simplify the spectrum and aid in proton signal assignment, a ¹H{¹⁹F} decoupled spectrum should also be acquired. This will collapse the multiplets arising from H-F coupling into simpler patterns (e.g., doublets or triplets due to H-H coupling only).

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Predicted Spin-Spin Coupling

The following diagram illustrates the predicted key spin-spin coupling interactions for the protons in 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling in 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

An In-depth Technical Guide to 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane. This highly fluorinated organic compound serves as a critical building block in the synthesis of novel pharmaceuticals and advanced materials. This document consolidates available chemical and physical data, outlines its significance in synthetic chemistry, and provides a visualization of its molecular structure. While detailed experimental protocols and exhaustive spectroscopic analyses are not publicly available, this guide presents the known characteristics of the compound.

Introduction

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane, also known by its synonym 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butyl iodide, is a specialized fluorinated hydrocarbon. Its structure, featuring a butane backbone heavily substituted with fluorine atoms and a terminal iodine atom, imparts unique chemical properties that are highly sought after in medicinal chemistry and materials science. The presence of multiple fluorine atoms enhances metabolic stability and can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The iodo- group provides a reactive site for various coupling reactions, making it a versatile intermediate in complex organic synthesis.

This compound is primarily utilized in research and development for the creation of novel fluorinated compounds.[1][2] These derivatives are explored for their potential as active pharmaceutical ingredients (APIs) and in the development of high-performance polymers, coatings, lubricants, and surfactants.[2]

Molecular Structure and Properties

The molecular structure of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane is characterized by a four-carbon chain. One terminal carbon is part of a trifluoromethyl group, and the adjacent carbon is bonded to another fluorine atom and a trifluoromethyl group. The other end of the butane chain is terminated by an iodine atom.

Chemical and Physical Data

A summary of the key quantitative data for 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₄F₇I | [3] |

| Molecular Weight | 323.98 g/mol | [3] |

| CAS Number | 99324-96-6 | [3] |

| Appearance | Colorless to light yellow/orange clear liquid | [4] |

| Boiling Point | 110 °C | |

| Density | 1.96 g/mL | [4] |

| Refractive Index | 1.38 | [4] |

| InChI | 1S/C5H4F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H2 | |

| InChIKey | NRVDKMYDLZBFEH-UHFFFAOYSA-N | [5] |

| SMILES | C(CI)C(C(F)(F)F)(F)C(F)(F)F |

Structural Visualization

The following diagram illustrates the chemical structure of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane.

Experimental Data and Protocols

Synthesis

While a specific, published protocol is unavailable, the synthesis of such a molecule would likely involve the addition of an iodine source to a fluorinated alkene precursor or the functional group transformation of a suitable fluorinated alkane.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. Although specific spectra for this molecule are not publicly available, the expected spectroscopic characteristics can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the methylene (-CH₂-) groups would be expected. The chemical shifts and coupling patterns would be influenced by the adjacent fluorine and iodine atoms.

-

¹³C NMR: Resonances for the four unique carbon atoms of the butane backbone and the trifluoromethyl carbon would be observed, with their chemical shifts significantly affected by the attached fluorine and iodine atoms.

-

¹⁹F NMR: This would be the most informative spectrum, showing distinct signals for the CF₃ and CF groups, with complex coupling patterns due to through-bond interactions between the different fluorine environments.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to C-F stretching vibrations. C-H stretching and bending vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine and various fluorinated fragments.

Applications in Research and Development

The primary application of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane is as a versatile chemical intermediate.[1][2]

Pharmaceutical and Agrochemical Synthesis

The introduction of fluorinated moieties is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The title compound serves as a building block for introducing the 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butyl group into a larger molecule. The reactive C-I bond allows for the formation of new carbon-carbon or carbon-heteroatom bonds through various coupling reactions.

Materials Science

In materials science, this compound is used in the synthesis of fluorinated polymers and coatings.[2] These materials often exhibit enhanced chemical resistance, thermal stability, and low surface energy, making them suitable for a wide range of applications, including high-performance lubricants and surfactants.[2]

Conclusion

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane is a valuable synthetic building block due to its unique combination of a highly fluorinated, stable core and a reactive iodinated functional group. While a comprehensive public dataset of its experimental protocols and detailed structural and spectroscopic characterization is currently lacking, its commercial availability and documented applications underscore its importance in the fields of medicinal chemistry and materials science. Further research and publication of detailed experimental data would be beneficial to the scientific community to fully exploit the potential of this versatile fluorinated compound.

References

A Technical Guide to the Stability and Storage of Perfluoroalkyl Iodides

Introduction

Perfluoroalkyl iodides (R_F-I) are a class of organofluorine compounds characterized by a perfluorinated alkyl chain (R_F) covalently bonded to an iodine atom. These compounds serve as crucial intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the unique reactivity of the carbon-iodine (C-I) bond, which is significantly influenced by the strongly electron-withdrawing nature of the perfluoroalkyl group. This electronic effect makes the C-I bond susceptible to homolytic cleavage, forming perfluoroalkyl radicals (R_F•) that are valuable for introducing fluorinated moieties into organic molecules.[2][3] However, the very reactivity that makes these compounds useful also contributes to their instability under certain conditions. A thorough understanding of their stability and proper storage protocols is paramount for researchers and drug development professionals to ensure experimental reproducibility, maintain reagent integrity, and guarantee laboratory safety.

Chemical Stability and Reactivity

The stability of perfluoroalkyl iodides is primarily dictated by the lability of the C-I bond. These compounds exhibit distinct patterns of reactivity and decomposition under thermal, photochemical, and chemical stress.

Photochemical Stability

Perfluoroalkyl iodides are highly sensitive to light, particularly ultraviolet (UV) radiation.[4][5][6] Exposure to light can induce the homolytic cleavage of the C-I bond, which has a relatively low bond dissociation energy, to generate a perfluoroalkyl radical and an iodine radical.[2][3] This photosensitivity is a dominant degradation pathway and is often exploited in synthetic chemistry to initiate radical reactions under mild conditions.[2][3]

Studies on self-assembled monolayers (SAMs) of perfluorododecyl iodide (I-PFC12) have shown that even exposure to ambient light over extended periods can cause significant degradation and defluorination.[7][8] This degradation is accelerated on photocatalytic substrates like titanium dioxide (TiO2).[7][8][9]

Thermal Stability

Under normal ambient temperatures and pressures, perfluoroalkyl iodides are generally stable.[4] However, they will decompose at elevated temperatures.[10] The thermal decomposition of related perfluoroalkyl substances (PFAS) on activated carbon has been observed to initiate at temperatures as low as 200°C.[11][12] When heated to decomposition, these compounds can release hazardous substances, including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride gas.[4][13]

Chemical Stability and Incompatibilities

Perfluoroalkyl iodides are incompatible with a range of chemical reagents, leading to degradation or hazardous reactions.

-

Strong Oxidizing Agents and Bases: Contact with strong oxidizing agents and strong bases should be avoided.[4][13][14]

-

Metals: They are known to be incompatible with reactive metals such as sodium, potassium, and magnesium.[4][6]

-

Activation by Bases: Simple inorganic bases, such as potassium hydroxide (KOH) or sodium butoxide (tBuONa), can activate the C-I bond.[2][3] This occurs through a halogen bond interaction between the electrophilic iodine atom (σ-hole) of the perfluoroalkyl iodide and the base. This interaction promotes the homolytic cleavage of the C-I bond to generate perfluoroalkyl radicals even under mild conditions, without the need for light or transition metal catalysts.[2][3] This reactivity is harnessed for various synthetic transformations, including C-H amidation and perfluoroalkylation of alkenes.[2][3]

References

- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pfascentral.org [pfascentral.org]

- 12. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

A Guide to the Discovery and Synthesis of Novel Fluorinated Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered acidity, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel fluorinated building blocks, offering detailed experimental protocols, comparative data, and visual representations of key synthetic pathways to aid researchers in this dynamic field.

The Impact of Fluorination in Drug Discovery

The introduction of fluorine atoms or fluorine-containing functional groups can profoundly influence a molecule's properties. Key effects include:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug molecule.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and the blood-brain barrier. However, the effect is nuanced, and in some cases, fluorine can also reduce lipophilicity.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and potency.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-target interactions and solubility.

Key Classes of Fluorinated Building Blocks

A diverse array of fluorinated building blocks are now accessible, each offering unique properties and synthetic handles. Some of the most prominent classes include:

-

Trifluoromethylated (-CF₃) Compounds: The trifluoromethyl group is a common motif in pharmaceuticals due to its significant impact on metabolic stability and lipophilicity.

-

Difluoromethylated (-CHF₂) Compounds: The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, capable of forming hydrogen bonds.

-

Trifluoromethoxylated (-OCF₃) Compounds: This group is highly lipophilic and metabolically stable, making it an attractive substituent in drug design.

-

Pentafluorosulfanyl (-SF₅) Compounds: The pentafluorosulfanyl group is a sterically demanding and highly electronegative functional group that can impart unique conformational constraints and electronic properties.

-

Fluorinated Heterocycles: The incorporation of fluorine into heterocyclic scaffolds, such as pyridines, pyrimidines, and indoles, is a powerful strategy for modulating the properties of these privileged structures in medicinal chemistry.

Synthetic Methodologies for Novel Fluorinated Building Blocks

The development of new synthetic methods has been crucial for expanding the diversity of available fluorinated building blocks. Key strategies include:

Electrophilic Fluorination

Electrophilic fluorinating reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), are used to introduce fluorine atoms into electron-rich substrates like enolates, enamines, and aromatic compounds.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group with a fluoride source. This is a common method for the synthesis of aliphatic fluorides from alcohols, alkyl halides, and epoxides.

Radical Fluorination and Fluoroalkylation

The generation of fluorinated radical species has emerged as a powerful tool for the functionalization of a wide range of substrates, including unactivated C-H bonds. Photoredox catalysis has been particularly instrumental in advancing these transformations under mild conditions.

Late-Stage Fluorination

The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogs of complex molecules. Methodologies for late-stage C-H fluorination and fluoroalkylation are areas of intense research.

Data Presentation: Comparative Analysis of Synthetic Methods

The following tables provide a summary of quantitative data for various synthetic methodologies, allowing for a comparison of their efficiency and scope.

Table 1: Comparison of Trifluoromethylation Methods for Indoles

| Entry | Trifluoromethylating Reagent | Catalyst/Conditions | Substrate | Yield (%) | Reference |

| 1 | Togni's Reagent | Cu(OAc)₂ | 3-Methylindole | 92 | [1] |

| 2 | CF₃SO₂Na | photocatalyst free, visible light, TBHP | 3-Methylindole | 92 | [1] |

| 3 | CF₃SO₂Na | Fe(acac)₃, Et₃N | 3-Methylindole | 0 | [1] |

| 4 | CF₃SO₂Na | Rose Bengal, Et₃N | 3-Methylindole | 0 | [1] |

| 5 | CF₃SO₂Na | Rhodamine 6G, GNP, blue LED | 3-Methylindole | 51 | [1] |

TBHP: tert-Butyl hydroperoxide; GNP: Graphene nanopowder

Table 2: Synthesis of α,α-Difluoro-oxetanes from Epoxides

| Entry | Epoxide Substrate | Yield (%) | Reference |

| 1 | Styrene Oxide | 85 | [2] |

| 2 | 1,2-Epoxy-3-phenoxypropane | 78 | [2] |

| 3 | 1,2-Epoxyoctane | 65 | [2] |

| 4 | (R)-Propylene Oxide | 72 | [2] |

Table 3: Physicochemical Properties of Fluorinated Saturated Heterocyclic Amines

| Compound | Structure | pKa | logP |

| Azetidine | 11.29 | 0.16 | |

| 3-Fluoroazetidine | 8.67 | 0.23 | |

| 3,3-Difluoroazetidine | 5.85 | 0.31 | |

| Pyrrolidine | 11.27 | 0.46 | |

| 3-Fluoropyrrolidine | 9.94 | 0.52 | |

| 3,3-Difluoropyrrolidine | 8.16 | 0.61 | |

| Piperidine | 11.11 | 0.84 | |

| 4-Fluoropiperidine | 10.32 | 0.89 | |

| 4,4-Difluoropiperidine | 9.25 | 0.98 |

(Data sourced from multiple references, providing a comparative overview)[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of novel fluorinated building blocks.

Protocol 1: General Procedure for Electrophilic Fluorination of a β-Ketoester using Selectfluor®

Materials:

-

β-Ketoester (1.0 mmol)

-

Selectfluor® (1.1 mmol)

-

Acetonitrile (5 mL)

-

Sodium carbonate (1.2 mmol)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the β-ketoester (1.0 mmol) and acetonitrile (5 mL).

-

Add sodium carbonate (1.2 mmol) to the solution and stir at room temperature for 10 minutes.

-

Add Selectfluor® (1.1 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired α-fluorinated β-ketoester.[5]

Protocol 2: Synthesis of an α,α-Difluoro-oxetane from an Epoxide

Materials:

-

Epoxide (0.5 mmol)

-

(Difluoromethyl)trimethylsilane (TMSCF₂H) (1.0 mmol)

-

Copper(I) iodide (CuI) (10 mol%)

-

Potassium carbonate (K₂CO₃) (1.5 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (2 mL)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add CuI (10 mol%) and K₂CO₃ (1.5 mmol).

-

Add anhydrous DMF (2 mL) followed by the epoxide (0.5 mmol) and TMSCF₂H (1.0 mmol).

-

Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (5 mL).

-

Extract the mixture with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the α,α-difluoro-oxetane product.[2]

Protocol 3: Photocatalytic Trifluoromethylation of an Arene

Materials:

-

Arene (0.5 mmol)

-

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (1.0 mmol)

-

fac-[Ir(ppy)₃] (1 mol%)

-

Diisopropylethylamine (DIPEA) (1.0 mmol)

-

Anhydrous acetonitrile (5 mL)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the arene (0.5 mmol), fac-[Ir(ppy)₃] (1 mol%), and anhydrous acetonitrile (5 mL).

-

Degas the solution by sparging with argon for 15 minutes.

-

Add DIPEA (1.0 mmol) and CF₃SO₂Cl (1.0 mmol) via syringe.

-

Place the vial approximately 5 cm from a blue LED lamp and irradiate with stirring at room temperature for 24 hours.

-

After the reaction is complete (monitored by GC-MS), remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the trifluoromethylated arene.

Visualizations of Key Processes

Diagrams generated using Graphviz provide a clear visual representation of complex reaction pathways and workflows.

Conclusion

The discovery and development of novel fluorinated building blocks continue to be a vibrant and impactful area of chemical research. The methodologies outlined in this guide, from established protocols to cutting-edge photocatalytic transformations, provide chemists with a powerful toolkit to access a wide range of fluorinated motifs. The systematic collection and comparison of quantitative data, coupled with detailed experimental procedures, are intended to empower researchers to make informed decisions in their synthetic planning and accelerate the discovery of next-generation pharmaceuticals and advanced materials. As our understanding of the nuanced effects of fluorine on molecular properties grows, so too will the demand for innovative and efficient methods for the synthesis of these valuable building blocks.

References

An In-depth Technical Guide to Fluoroalkylation Reagents in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluoroalkyl groups into organic molecules is a paramount strategy in modern medicinal chemistry and materials science. The unique physicochemical properties imparted by these moieties—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly influence the biological activity and material properties of a compound.[1][2] This guide provides a comprehensive overview of the core fluoroalkylation reagents, their mechanisms of action, and practical applications, with a focus on quantitative data and detailed experimental protocols.

Classification of Fluoroalkylation Reagents

Fluoroalkylation reagents can be broadly categorized based on the nature of the fluoroalkyl species they deliver to the substrate. The three primary classes are electrophilic, nucleophilic, and radical reagents, each with distinct reactivity profiles and applications.[3][4][5]

Caption: A diagram illustrating the main classes of fluoroalkylation reagents.

Trifluoromethylation Reagents

The trifluoromethyl (-CF3) group is one of the most important motifs in fluoroalkylation chemistry due to its significant impact on molecular properties.[6]

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating reagents deliver a "CF3+" equivalent to a nucleophilic substrate. These reagents are particularly useful for the trifluoromethylation of electron-rich species like enolates, silyl enol ethers, and arenes.[3][7]

Key Reagents and Applications:

| Reagent Name | Structure | Typical Substrates | Representative Yields (%) |

| Togni Reagent I & II | Hypervalent iodine compounds | β-ketoesters, thiols, alcohols, alkenes | 70-95%[8][9][10] |

| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Arenes, alkenes, terminal alkynes, β-ketoesters | 60-90%[6][11][12] |

| Shibata's Reagent | Trifluoromethylsulfoximine salts | β-ketoesters | 80-95%[7] |

Experimental Protocol: Trifluoromethylation of a β-Ketoester using Togni Reagent II

To a solution of the β-ketoester (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) is added Togni Reagent II (1.1 mmol). The reaction mixture is stirred at room temperature for 1-12 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the α-trifluoromethylated β-ketoester.[8]

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylating reagents provide a "CF3-" synthon for reaction with electrophilic substrates like carbonyl compounds and imines.[4][13]

Key Reagents and Applications:

| Reagent Name | Structure | Typical Substrates | Representative Yields (%) |

| Ruppert-Prakash Reagent (TMSCF3) | Trimethyl(trifluoromethyl)silane | Aldehydes, ketones, imines | 70-95%[1][14][15] |

| Langlois' Reagent (CF3SO2Na) | Sodium trifluoromethanesulfinate | Aryl diazonium salts, heteroarenes | 50-80%[4][16] |

| Fluoroform (HCF3) | Trifluoromethane | Aldehydes (with a strong base) | 60-85%[4] |

Mechanism of the Ruppert-Prakash Reagent:

The trifluoromethylation using the Ruppert-Prakash reagent is initiated by a nucleophilic activator, typically a fluoride source, which generates the key trifluoromethide anion.[1]

Caption: Activation of the Ruppert-Prakash reagent by a nucleophile.

Experimental Protocol: Trifluoromethylation of Cyclohexanone using Ruppert-Prakash Reagent

To a solution of cyclohexanone (1.0 mmol) and Ruppert-Prakash reagent (1.5 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere is added a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 mmol). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the trifluoromethylated alcohol.[4][15]

Radical Trifluoromethylation

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which can then add to unsaturated systems or participate in C-H functionalization reactions.[4] Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions.[17][18][19]

Key Reagents and Applications:

| Reagent Name | Structure | Typical Substrates | Representative Yields (%) |

| Trifluoroiodomethane (CF3I) | Iodotrifluoromethane | Alkenes, arenes | 50-80%[4] |

| Langlois' Reagent (CF3SO2Na) | Sodium trifluoromethanesulfinate | Heteroarenes, alkenes | 60-90%[16] |

| Togni's and Umemoto's Reagents | (with a photocatalyst) | Alkenes, arenes | 70-95%[2][20] |

General Workflow for Photoredox-Catalyzed Trifluoromethylation:

Caption: A simplified photoredox cycle for radical trifluoromethylation.

Di- and Monofluoroalkylation Reagents

While trifluoromethylation is prevalent, the introduction of difluoroalkyl (-CF2R) and monofluoroalkyl (-CHFR) groups is also of great interest, as these moieties can serve as isosteres for other functional groups and fine-tune molecular properties.[17][21][22]

Difluoroalkylation

Difluoroalkylation can be achieved through various methods, including the use of difluorocarbene precursors and radical difluoroalkylation.[17][23]

Key Reagents and Applications:

| Reagent Name | Structure | Typical Substrates | Representative Yields (%) |

| Ruppert-Prakash Reagent (as :CF2 source) | Trimethyl(trifluoromethyl)silane | Phenols | 60-80%[23][24] |

| Bromodifluoromethylphosphonium bromide | [Ph3P+CF2Br]Br- | Alkenes | 50-75%[25] |

| ICF2CO2Et | Ethyl 2-iodo-2,2-difluoroacetate | α,β-unsaturated carboxylic acids | 30-92%[17] |

Monofluoroalkylation

The synthesis of monofluoroalkylated compounds has been more challenging due to the lack of readily available and versatile reagents.[21][22][26] However, recent advances have led to the development of new and efficient methods.[22]

Key Reagents and Applications:

| Reagent Name | Structure | Typical Substrates | Representative Yields (%) |

| Monofluoroalkyl Triflates | R-CHF-OTf | Alkenes (with Ni-catalysis) | 70-90%[22] |

| PhSO2CH2F | (Fluoromethyl)phenyl sulfone | Aldehydes, imines | 60-85%[27][28] |

Conclusion

The field of fluoroalkylation is continually evolving, with new reagents and methodologies being developed to address the challenges of selectively and efficiently introducing fluoroalkyl groups into complex molecules.[25][29] A thorough understanding of the reactivity and mechanism of these reagents is crucial for their successful application in drug discovery and materials science. This guide provides a foundational understanding of the key fluoroalkylation reagents and their applications, serving as a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]

- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Togni reagent - Enamine [enamine.net]

- 9. Togni reagent II - Wikipedia [en.wikipedia.org]

- 10. Togni Reagent II - Enamine [enamine.net]

- 11. Umemoto Reagent I - Enamine [enamine.net]

- 12. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 13. Nucleophilic Fluoroalkylation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 15. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 16. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 17. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 21. researchgate.net [researchgate.net]

- 22. A General and Efficient Solution to Monofluoroalkylation: Divergent Synthesis of Aliphatic Monofluorides with Modular Synthetic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]

- 25. Photoredox Catalyzed Radical Fluoroalkylation with Non-Classical Fluorinated Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sioc.cas.cn [sioc.cas.cn]

- 28. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 29. alfa-chemistry.com [alfa-chemistry.com]

The Enhanced Reactivity of the Carbon-Iodine Bond in Fluorinated Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine atoms into organic molecules profoundly alters their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. While the carbon-fluorine (C-F) bond is notoriously strong and unreactive, the carbon-iodine (C-I) bond in fluorinated compounds presents a site of high reactivity, offering a versatile handle for a vast array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the C-I bond in fluorinated compounds, with a focus on its application in synthetic chemistry. We will delve into the underlying principles governing its reactivity, present quantitative data on bond energies, and provide detailed experimental protocols for key reactions, including cross-coupling, radical, and nucleophilic substitution reactions. This guide is intended to be a valuable resource for researchers and professionals in the field of drug development and materials science, enabling the strategic design and execution of synthetic routes leveraging the unique properties of iodinated fluorochemicals.

Fundamental Principles of C-I Bond Reactivity in Fluorinated Compounds

The high reactivity of the carbon-iodine bond in fluorinated compounds stems from a combination of factors, primarily its low bond dissociation energy (BDE). The presence of electron-withdrawing fluorine atoms can further influence the electronic environment of the C-I bond, although the inherent weakness of the bond is the dominant factor.

Bond Dissociation Energy

The C-I bond is the weakest among the carbon-halogen bonds. This is attributed to the large atomic radius of iodine and the significant difference in the size of the carbon and iodine atomic orbitals, leading to poor orbital overlap. Fluorination of the carbon framework generally has a modest effect on the C-I BDE compared to the dramatic strengthening of C-F bonds.[1]

| Bond | Molecule | Bond Dissociation Energy (kcal/mol) |

| C-I | CH₃-I | 57.6[1] |

| C-I | CF₃-I | ~54 |

| C-I | C₂F₅-I | ~53 |

| C-I | n-C₃F₇-I | ~53 |

| C-I | C₆H₅-I | 65 |

| C-I | C₆F₅-I | ~64 |

| C-F | CH₃-F | 115[1] |

| C-F | CF₃-F | 130[1] |

Note: Values are approximate and can vary based on the specific molecule and the method of determination.

The significantly lower BDE of the C-I bond compared to the C-F bond makes it the preferred site for bond cleavage in polyhalogenated fluorinated compounds, enabling selective functionalization.

Polarity and Polarizability

While the C-F bond is highly polar due to the large electronegativity difference between carbon and fluorine, the C-I bond has a much lower polarity. However, the iodine atom is highly polarizable, meaning its electron cloud is easily distorted. This high polarizability plays a crucial role in its reactivity, particularly in reactions involving interactions with transition metals and in nucleophilic substitution reactions.

Cross-Coupling Reactions

The C-I bond in fluorinated compounds is an excellent electrophilic partner in a wide range of palladium-, copper-, and nickel-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. Fluorinated aryl iodides are highly effective substrates in this reaction. The presence of fluorine atoms can sometimes influence the reaction kinetics and yields. Generally, aryl iodides are more reactive than aryl bromides, and the fluorinated counterparts often exhibit good to excellent yields.[2][3]

Table 2: Illustrative Yields for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / Base | Toluene | 100 | >95 |

| 1-Iodo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ / Base | Toluene | 100 | ~90 |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ / Base | Toluene | 100 | ~85 |

| 1-Iodo-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | CuI / 1,10-Phenanthroline | DMF | 120 | 92 |

Materials:

-

1-Iodo-4-fluorobenzene (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-4-fluorobenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-fluorobiphenyl.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a fluorinated aryl iodide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Fluorinated aryl iodides are excellent substrates, often reacting under mild conditions.[4]

Table 3: Representative Conditions for Sonogashira Coupling

| Aryl Iodide | Alkyne | Catalyst System | Base | Temp (°C) | Yield (%) |

| 1-Iodo-4-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | 95 |

| 1-Iodo-2-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | 92 |

| Perfluorohexyl iodide | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 60 | 85 |

Materials:

-

1-Iodo-4-fluorobenzene (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.1 mmol, 1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

-